3,5-Difluorobenzonitrile
Overview
Description
3,5-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
3,5-Difluorobenzonitrile is a benzonitrile derivative with two fluorine substituents at the meta-positions . It is primarily used as an electron acceptor unit in axially chiral excimers/exciplexes . It also assists the conversion of catalytically inactive (phosphine) 2 Ni to (phosphine)Ni (alkene), a desired catalyst intermediate in cross-coupling reactions .
Mode of Action
The compound interacts with its targets through nucleophilic aromatic substitution . This interaction results in the expansion of the chromophore size of this compound .
Biochemical Pathways
It is known that the compound plays a role in the formation of axially chiral excimers/exciplexes . These exciplexes display thermally activated delayed fluorescence (TADF), which are promising for OLEDs .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 84-86 °c . These properties may influence its bioavailability.
Result of Action
The action of this compound results in the formation of axially chiral excimers/exciplexes showing cyan luminescence . The synthesized this compound-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and an external quantum efficiency (EQE) of 5.3% .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form 3,5-difluorobenzaldoxime, which is then dehydrated to yield this compound. Another method involves the direct fluorination of benzonitrile using a fluorinating agent such as potassium fluoride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through the fluorination of 3,5-dichlorobenzonitrile using potassium fluoride as the fluorinating agent. This process is typically carried out in the presence of a phase transfer catalyst and under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3,5-difluorobenzylamine.
Oxidation: Formation of 3,5-difluorobenzoic acid.
Scientific Research Applications
3,5-Difluorobenzonitrile has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis: Acts as a ligand in organometallic chemistry, facilitating various catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 3,5-Dichlorobenzonitrile
Uniqueness
3,5-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other difluorobenzonitrile isomers. This positioning affects its reactivity and makes it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXZSEXZQVKCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214464 | |
Record name | 3,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-63-1 | |
Record name | 3,5-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,5-Difluorobenzonitrile be used in polymerization reactions?
A: Yes, this compound has been successfully employed as a monomer in the synthesis of cyclic poly(benzonitrile ether)s []. When reacted with Bisphenol A in sulfolane, it exhibits high reactivity, achieving quantitative conversions []. This reaction produces cyclic oligoethers and polyethers, as confirmed by matrix-assisted laser desorption/time-of-flight mass spectrometry analysis []. Notably, using O,O′-bistrimethylsilyl bisphenol A in dry N-methylpyrrolidone with potassium carbonate as a promoter, the polymerization with this compound yielded high molecular weight polymers with a significant cyclic content [].
Q2: Has this compound been used in the development of coordination polymers?
A: Yes, a derivative of this compound, 3,5-di(1H-imidazol-1-yl)benzonitrile (DICN), serves as a valuable ligand in the construction of coordination polymers []. Under solvothermal conditions, the cyano group in DICN can be hydrolyzed to a carboxylic acid, enabling the formation of coordination polymers through carboxylate and imidazole bonding with various metal salts []. This has led to the synthesis and structural characterization of seven diverse coordination polymers, demonstrating the versatility of this compound derivatives in materials science [].
Q3: Are there any efficient synthetic routes for the preparation of 2,4-Dichloro-3,5-difluorobenzoic acid?
A: Yes, a practical synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid utilizes commercially available 4-chloro-3,5-difluorobenzonitrile as a starting material []. The synthetic sequence involves a series of well-established transformations, including nitration, selective reduction, diazotization, and chlorination, to achieve the desired product in good yield [].
Q4: Can this compound be used to prepare liquid crystals?
A: Yes, research indicates that this compound serves as a key starting material for the synthesis of 5-propyl-2-(3,5-difluorophenyl) pyrimidine, a compound with liquid crystal properties []. The synthesis involves a multistep procedure comprising addition, substitution, and cyclization reactions []. This highlights the potential of this compound as a building block for advanced materials.
Q5: Has this compound been explored in the context of photoredox catalysis?
A: Yes, a derivative of this compound, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN), functions as an effective organophotocatalyst in photoredox-assisted direct α-alkylation reactions of ketones with arylalkenes []. This methodology, facilitated by the catalytic activity of 3DPA2FBN and a Brønsted base like LiOtBu under blue LED irradiation, provides a valuable and atom-economical approach for the α-functionalization of both cyclic and acyclic ketones [].
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